molecular formula C30H24 B14692600 1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 24787-39-1

1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene

Cat. No.: B14692600
CAS No.: 24787-39-1
M. Wt: 384.5 g/mol
InChI Key: TZTSOOGQGMHNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene is an organic compound characterized by its unique structure, which consists of a benzene core substituted with three ethene-2,1-diyl groups, each further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene typically involves the use of benzene derivatives and ethene-based reagents. One common method involves the reaction of benzene-1,2,4-triyltri(ethene-2,1-diyl) with benzene under specific conditions, such as the presence of a catalyst and controlled temperature . The reaction conditions often include the use of solvents like toluene or dichloromethane and may require inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene involves its interaction with molecular targets through π-π stacking and electronic interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics and materials science . The pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .

Properties

CAS No.

24787-39-1

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

1,2,4-tris(2-phenylethenyl)benzene

InChI

InChI=1S/C30H24/c1-4-10-25(11-5-1)16-17-28-20-22-29(21-18-26-12-6-2-7-13-26)30(24-28)23-19-27-14-8-3-9-15-27/h1-24H

InChI Key

TZTSOOGQGMHNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.